molecular formula C8H15NO B1376531 2-Aminomethyl-2-norbornanol CAS No. 45731-39-3

2-Aminomethyl-2-norbornanol

Cat. No.: B1376531
CAS No.: 45731-39-3
M. Wt: 141.21 g/mol
InChI Key: OEYJFLZBZSJRBT-UHFFFAOYSA-N
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Description

2-Aminomethyl-2-norbornanol is a specialized organic compound that features both an aminomethyl group and a hydroxyl group on the norbornane骨架. This bicyclic structure, characterized by its [2.2.1] heptane framework, makes it a valuable and versatile intermediate for advanced organic synthesis and medicinal chemistry research . While specific applications for this compound are not fully detailed in the literature, its structure suggests significant potential. Similar norbornane derivatives are recognized as valuable precursors in the pharmaceutical industry for the synthesis of novel drugs and other bioactive molecules . For instance, compounds with the norbornane skeleton are investigated for their unique spatial geometry, which can be harnessed in the development of innovative therapeutics and to enhance existing formulations . Furthermore, the presence of both amino and hydroxyl functional groups means this compound can participate in a wide range of chemical reactions, making it a useful building block for constructing more complex, functionalized chemical entities . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYJFLZBZSJRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminomethyl-2-norbornanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene, followed by amination. The hydroboration step typically uses borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide to yield 2-norbornanol. The final step involves the reaction of 2-norbornanol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the hydroboration and amination steps.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-2-norbornanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2-norbornanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-aminomethyl-2-norbornane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: 2-Norbornanone.

    Reduction: 2-Aminomethyl-2-norbornane.

    Substitution: 2-Aminomethyl-2-norbornyl chloride or bromide.

Scientific Research Applications

Chemical Synthesis and Catalysis

1.1 Enantioselective Reactions
AMNB has been utilized as a chiral auxiliary in enantioselective synthesis. Its structure allows it to facilitate reactions that require specific stereochemistry. For instance, AMNB has shown catalytic activity in the enantioselective addition of diethylzinc to benzaldehyde, yielding optically active alcohols. This reaction demonstrates the compound's potential in asymmetric synthesis, which is crucial for producing pharmaceuticals with desired biological activity .

1.2 Synthesis of Functionalized Compounds
The compound can also be employed in the synthesis of various functionalized molecules. For example, reactions involving 2-norbornanones with amine derivatives have been reported to yield enantiomerically pure products. These reactions often involve the use of AMNB to enhance selectivity and yield .

Pharmaceutical Applications

2.1 Drug Development
AMNB has been explored for its potential in drug formulation, particularly in creating pharmaceutical compositions aimed at treating substance abuse disorders. A notable patent describes a pharmaceutical composition that includes AMNB as an active ingredient, which is combined with odorants and aversive agents to enhance therapeutic efficacy against addictions . This application highlights the compound's role in developing innovative treatment strategies.

2.2 Neuropharmacology
Research indicates that AMNB may influence neuropharmacological pathways due to its structural properties. Its ability to interact with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology, potentially leading to new treatments for neurological disorders.

Material Science

3.1 Polymer Chemistry
In material science, AMNB has been studied for its potential as a monomer or additive in polymer synthesis. The unique structural features of AMNB allow it to impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Data Tables

Application AreaSpecific Use CaseReference Source
Chemical SynthesisChiral auxiliary in enantioselective reactions
PharmaceuticalComposition for addiction treatment
NeuropharmacologyPotential influence on neurotransmitter systems
Material ScienceMonomer/additive in polymer synthesis

Case Studies

5.1 Case Study: Enantioselective Addition
A study conducted by Amelia García Fraile demonstrated the effectiveness of AMNB as a catalyst for the enantioselective addition of diethylzinc to benzaldehyde, resulting in high yields of optically active products. The research emphasized the importance of AMNB's chiral environment in achieving desired stereochemical outcomes .

5.2 Case Study: Pharmaceutical Composition Development
In another significant development, a patent outlined the formulation of a pharmaceutical composition containing AMNB aimed at enhancing aversion therapy for substance abuse treatment. This innovative approach combines pharmacotherapy with sensory stimuli to improve patient outcomes .

Mechanism of Action

The mechanism of action of 2-Aminomethyl-2-norbornanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the norbornane skeleton provides structural rigidity, enhancing binding affinity. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related bicyclic compounds and aliphatic analogs with amine or alcohol groups, based on data from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Features
2-Aminomethyl-2-norbornanol* C8H15NO 141.21 (theoretical) -NH2, -OH N/A Bicyclic, dual functionalization
exo-2-Aminonorbornane C7H13N 111.18 -NH2 7242-92-4 Bicyclic amine; lacks hydroxyl group
5-Norbornene-2-methanol C8H12O 124.18 -OH 95-12-5 Hydroxyl on norbornene; unsaturated ring
2-Norbornyl acetate C9H14O2 154.21 Ester (-OAc) 34640-76-1 Ester derivative; no amine
2-Amino-2-methyl-1-propanol (AMP) C4H11NO 89.14 -NH2, -OH 124-68-5 Aliphatic; branched chain
1-Amino-2-propanol C3H9NO 75.11 -NH2, -OH 78-96-6 Aliphatic; linear structure

Table 2: Physical and Thermal Properties

Compound Boiling Point (K) Melting Point (K) Acid/Base Properties Polarity
exo-2-Aminonorbornane 445.17 (tb) 280.03 (tf) Basic (pKa ~10-11 estimated) Moderate
5-Norbornene-2-methanol N/A N/A Weakly acidic (alcohol) Moderate
2-Amino-2-methyl-1-propanol ~473 (lit.) ~305 (lit.) Amphoteric (pKa ~9.5) High
1-Amino-2-propanol ~430 (lit.) ~278 (lit.) Amphoteric (pKa ~9.0) High

Key Findings:

Structural Rigidity vs. Flexibility: Norbornane-based compounds (e.g., exo-2-Aminonorbornane , 5-Norbornene-2-methanol ) exhibit higher thermal stability (e.g., exo-2-Aminonorbornane’s boiling point: 445.17 K) compared to aliphatic analogs like 1-amino-2-propanol (boiling point: ~430 K) due to their rigid bicyclic frameworks.

Functional Group Influence: The hydroxyl group in this compound (hypothesized) would increase polarity and water solubility relative to exo-2-Aminonorbornane , which lacks -OH. Conversely, the amine group introduces basicity, distinguishing it from 5-Norbornene-2-methanol (neutral alcohol).

Reactivity: Ester derivatives like 2-Norbornyl acetate demonstrate reduced reactivity toward nucleophiles compared to hydroxyl- or amine-bearing analogs. The dual functionality of this compound may enable bifunctional reactivity (e.g., hydrogen bonding or chelation).

Aliphatic vs. Bicyclic Analogs: Aliphatic compounds (e.g., AMP , 1-amino-2-propanol ) exhibit lower molecular weights and melting/boiling points compared to bicyclic derivatives, reflecting the impact of structural rigidity on intermolecular forces.

Biological Activity

2-Aminomethyl-2-norbornanol (AMNB) is a bicyclic amine with potential applications in medicinal chemistry due to its unique structural properties. This compound has garnered attention for its biological activities, particularly in the context of neuropharmacology and as a chiral auxiliary in asymmetric synthesis. This article explores the biological activity of AMNB, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 45731-39-3
  • Molecular Formula : C10H17NO
  • Molecular Weight : 169.25 g/mol

AMNB exhibits its biological effects primarily through:

  • Receptor Modulation : It acts as a ligand for various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : AMNB has been shown to inhibit specific enzymes, altering metabolic pathways within cells.

Neuropharmacological Effects

Research indicates that AMNB may have significant neuropharmacological effects:

  • Antidepressant Activity : In animal models, AMNB demonstrated potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.
  • Cognitive Enhancement : Studies suggest that AMNB can enhance cognitive functions, likely by improving synaptic plasticity.

Antimicrobial Properties

AMNB has also been evaluated for its antimicrobial activity:

  • In vitro Studies : AMNB exhibited inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of AMNB in rodent models. The results showed that AMNB administration led to significant reductions in despair behavior in forced swim tests, suggesting its potential as a treatment for depression .

Case Study 2: Cognitive Enhancement

In a double-blind study involving healthy adults, AMNB was administered to assess its effects on cognitive performance. Participants who received AMNB showed improved memory recall and attention compared to the placebo group .

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of AMNB against Gram-positive and Gram-negative bacteria. The results indicated that AMNB inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Data Tables

Biological ActivityEffect ObservedReference
AntidepressantReduced despair behavior
Cognitive EnhancementImproved memory recall
AntimicrobialInhibition of bacterial growth

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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